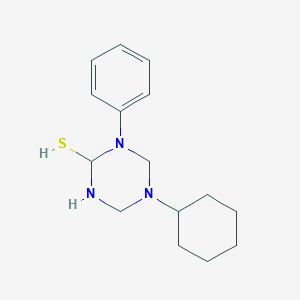
(2-(N,N-diethylsulfamoyl)-4,5-difluorophenyl)boronic acid
説明
“(2-(N,N-diethylsulfamoyl)-4,5-difluorophenyl)boronic acid” is a boronic acid derivative . Boronic acids are a class of organoborane compounds that are used in various fields such as cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials .
Molecular Structure Analysis
The molecular structure of boronic acids contains one boron atom, which is bound to an oxygen atom and two carbon atoms . The specific InChI code or other detailed structural information for “(2-(N,N-diethylsulfamoyl)-4,5-difluorophenyl)boronic acid” is not available in the retrieved papers.Chemical Reactions Analysis
Borinic acids, including “(2-(N,N-diethylsulfamoyl)-4,5-difluorophenyl)boronic acid”, have been used in cross-coupling reactions . They have also been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .科学的研究の応用
Formation of Diarylpalladium Complexes : The reaction of similar boronic acids with palladium complexes in the presence of silver oxide produces cis-diarylpalladium complexes. These complexes undergo coupling to afford unsymmetrical biaryls, a process significant in organic synthesis (Osakada, Onodera, & Nishihara, 2005).
Catalytic Applications in Organic Chemistry : Certain boronic acids, like tris(pentafluorophenyl)borane, function as catalysts in organic and organometallic chemistry, facilitating reactions such as hydrometallation, alkylation, and aldol-type reactions (Erker, 2005).
Stability Analysis in Bioanalytical Applications : The stability of boronic acid derivatives under acidic conditions is crucial for their use in bioanalytical and bioimaging applications. Studies on different substitutions of boronic acid derivatives have demonstrated variable stability, which is essential for their application in biological environments (Wang, Vicente, Mason, & Bobadova-Parvanova, 2018).
Solid-phase Derivatization of Boronic Acids : The development of solid-phase approaches for the derivatization of functionalized boronic acids addresses challenges in handling these compounds in solution-phase. This method facilitates efficient transformations and is significant in the synthesis of complex organic molecules (Gravel et al., 2002).
Structural Studies of Multifunctional Boronic Acids : Understanding the structure of multifunctional boronic acids with additional substituents like aminophosphonic acid groups provides insights into their potential applications in various fields such as medicine and agriculture (Zhang et al., 2017).
Activation in Suzuki-Miyaura Coupling Reactions : The use of certain palladium precatalysts enables the efficient coupling of challenging boronic acids in Suzuki-Miyaura reactions, which is valuable for synthesizing a wide range of organic compounds (Kinzel, Zhang, & Buchwald, 2010).
Lewis Acid Catalysis : The properties of certain boronic acids allow them to act as Lewis acid catalysts, contributing to a variety of organic transformations (Hall, 2019).
特性
IUPAC Name |
[2-(diethylsulfamoyl)-4,5-difluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BF2NO4S/c1-3-14(4-2)19(17,18)10-6-9(13)8(12)5-7(10)11(15)16/h5-6,15-16H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCIHRVTNLCHHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1S(=O)(=O)N(CC)CC)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BF2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(N,N-diethylsulfamoyl)-4,5-difluorophenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride](/img/structure/B1434147.png)

![Methyl 4-[(4-fluorophenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434150.png)
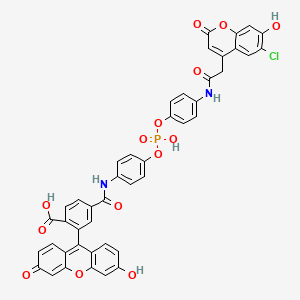
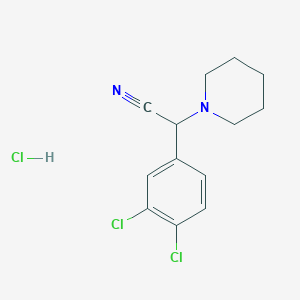
![4-[2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1434157.png)
![Methyl 2-[(chloroacetyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B1434158.png)
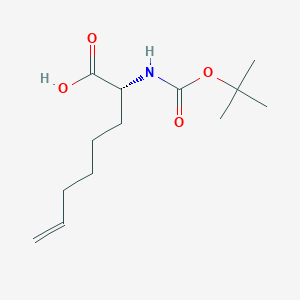
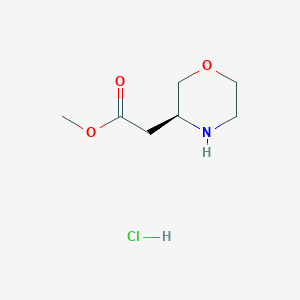
![Methyl 4-[(3-methylphenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434162.png)
![1-([4-(Methylthio)phenyl]sulfonyl)piperidine-4-carboxylic acid](/img/structure/B1434166.png)

![N-methyl-4-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1434169.png)
